![molecular formula C13H22N4O4 B7354608 1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea](/img/structure/B7354608.png)
1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea is a chemical compound with potential applications in scientific research. It is commonly known as HMPU-PU, and it is a pyrimidine-based urea derivative. This compound has been synthesized using various methods, and it has been studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of HMPU-PU involves the inhibition of a specific protein kinase by binding to its ATP-binding site. This prevents the kinase from phosphorylating its substrates, which leads to downstream effects on various cellular processes. The exact mechanism of binding and inhibition is still under investigation, but it is believed to involve hydrogen bonding and hydrophobic interactions between the compound and the kinase.
Biochemical and Physiological Effects:
HMPU-PU has been shown to have various biochemical and physiological effects. In cellular assays, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to affect the differentiation of stem cells into specific cell types. In animal models, HMPU-PU has been shown to have anti-inflammatory effects and protect against ischemic injury in the heart and brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HMPU-PU in lab experiments is its specificity for a specific protein kinase. This allows for precise investigation of the role of this kinase in various biological systems. However, one limitation is that the compound may have off-target effects on other proteins and enzymes, which can complicate the interpretation of results. Additionally, the compound may have limited solubility and stability, which can affect its efficacy and reproducibility.
Zukünftige Richtungen
There are several future directions for the study of HMPU-PU. One direction is to investigate the potential therapeutic applications of the compound in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Another direction is to optimize the synthesis and formulation of the compound to improve its solubility, stability, and bioavailability. Additionally, further studies are needed to investigate the specificity and selectivity of the compound for its target kinase, as well as its potential off-target effects on other proteins and enzymes.
Synthesemethoden
The synthesis of HMPU-PU has been reported in several studies. One of the most common methods involves the reaction of 4-(2-methoxyethoxy)pyrimidine-2-amine with (S)-tert-butyl 3-hydroxy-3-methylbutanoate in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with urea to obtain HMPU-PU. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.
Wissenschaftliche Forschungsanwendungen
HMPU-PU has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of a specific protein kinase, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This makes HMPU-PU a valuable tool for studying the role of this kinase in different biological systems. Additionally, HMPU-PU has been used as a chemical probe to investigate the function of other proteins and enzymes in various signaling pathways.
Eigenschaften
IUPAC Name |
1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4/c1-9(2)10(8-18)15-13(19)17-12-14-5-4-11(16-12)21-7-6-20-3/h4-5,9-10,18H,6-8H2,1-3H3,(H2,14,15,16,17,19)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNCKENLUBJSMY-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)NC1=NC=CC(=N1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)NC1=NC=CC(=N1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


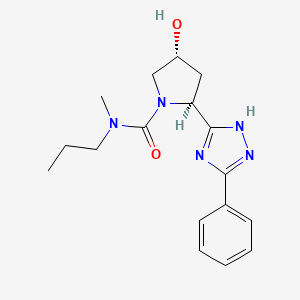
![N-cyclopropyl-2-[4-[(1R,2R)-1,2-dimethylcyclopropyl]sulfonylpiperazin-1-yl]-2-oxoacetamide](/img/structure/B7354534.png)
![(1R,2R)-1,2-dimethyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]cyclopropane-1-sulfonamide](/img/structure/B7354545.png)
![4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B7354570.png)
![6-[(7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354575.png)
![4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B7354577.png)
![6-[(2S,4R)-4-hydroxy-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354586.png)
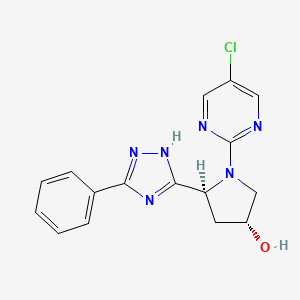

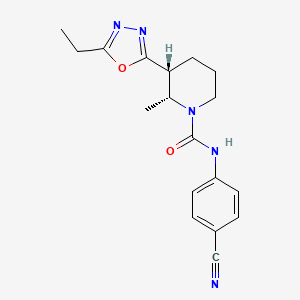
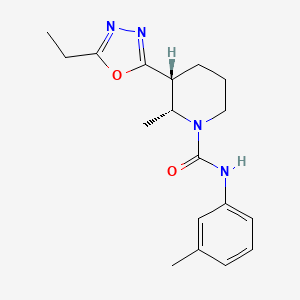
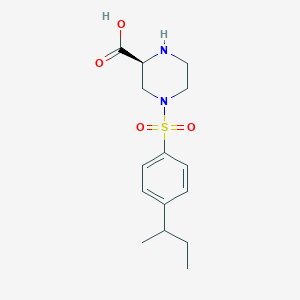
![2-[1-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]ethyl]-5-methyl-1,3-oxazole](/img/structure/B7354623.png)